Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide is a chemical compound with the molecular formula C14H17NSHBr It is known for its unique structure, which includes a cyclohexene ring and a benzenecarboximidothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide typically involves the reaction of cyclohex-2-en-1-ylamine with benzenecarboximidothioic acid in the presence of a hydrobromic acid catalyst. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine and thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrobromide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-enone: A related compound with a similar cyclohexene ring structure.
Benzenecarboximidothioic acid: Shares the benzenecarboximidothioate group.
Cyclohex-2-en-1-ylamine: Contains the cyclohexene ring and amine group.
Uniqueness
Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide is unique due to its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
178998-28-2 |
---|---|
Molekularformel |
C13H16BrNS |
Molekulargewicht |
298.24 g/mol |
IUPAC-Name |
cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide |
InChI |
InChI=1S/C13H15NS.BrH/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;/h1,3-5,7-9,12,14H,2,6,10H2;1H |
InChI-Schlüssel |
XZEXUTNQKQZJIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)SC(=N)C2=CC=CC=C2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.